Bis(2-chlorophenyl)-bromomethane is an organic compound characterized by the presence of two chlorophenyl groups attached to a central bromomethane moiety. Its chemical structure can be summarized by the formula and it is known by the CAS number 200868-49-1. This compound is notable for its potential applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals, due to its reactivity and structural features.
Bis(2-chlorophenyl)-bromomethane is synthesized through various chemical processes, primarily involving the reaction of 2-chlorobenzyl chloride with bromine, typically in the presence of a catalyst. This synthesis can be performed under controlled conditions to selectively yield the desired product.
This compound falls under the category of halogenated organic compounds, specifically as a brominated derivative of chlorobenzene. It is classified as an alkyl halide due to the presence of the bromomethane group, which imparts significant reactivity characteristics.
The synthesis of Bis(2-chlorophenyl)-bromomethane typically involves:
The general reaction can be expressed as follows:
In industrial settings, continuous flow reactors may be utilized to optimize production efficiency and scalability, enabling large-scale synthesis while maintaining product quality.
The molecular structure of Bis(2-chlorophenyl)-bromomethane can be depicted as having two chlorophenyl groups (C6H4Cl) linked by a methylene (-CH2-) group that is further bonded to a bromine atom.
Bis(2-chlorophenyl)-bromomethane participates in various chemical reactions, including:
The mechanism of action for Bis(2-chlorophenyl)-bromomethane involves various pathways depending on the type of reaction it undergoes:
The efficiency of these reactions can vary based on conditions such as temperature, solvent choice, and concentration of reagents used.
Relevant analyses indicate that Bis(2-chlorophenyl)-bromomethane's properties are influenced significantly by its halogenated structure, making it a versatile compound for further chemical transformations .
Bis(2-chlorophenyl)-bromomethane has several applications across different fields:
Bis(2-chlorophenyl)-bromomethane, systematically named 1,1'-bis(2-chlorophenyl)bromomethane according to IUPAC substitutive nomenclature rules [4], represents a halogenated benzhydryl compound with significant synthetic utility. Its molecular formula is C~13~H~9~Cl~2~Br, featuring a central carbon atom bonded to one bromine atom and two 2-chlorophenyl groups. This structural arrangement creates a sterically hindered environment that significantly influences its reactivity patterns. The compound exists as a chiral molecule due to the tetrahedral geometry at the central carbon, though it is typically utilized as a racemate in synthetic applications [4].
Alternative naming conventions include:
The compound's core structural features include:
Table 1: Nomenclature Identifiers for Bis(2-chlorophenyl)-bromomethane
| Nomenclature System | Designation |
|---|---|
| IUPAC Preferred Name | 1,1'-bis(2-chlorophenyl)bromomethane |
| Common Name | (2-Chlorobenzhydryl) bromide |
| CAS Registry Number | Not assigned (Precursor alcohol: 6335-15-5) |
| Molecular Formula | C~13~H~9~Cl~2~Br |
| SMILES Notation | C1=CC(=C(C=C1)Cl)C(Br)C2=CC=CC=C2Cl |
The compound emerged from mid-20th century research into halogenated benzhydryl derivatives, paralleling the development of antimicrobial agents like triclosan (bis(2-chlorophenyl)methanol derivatives) [3]. Early synthetic approaches focused on halogen exchange reactions of corresponding chlorides or alcohol bromination of bis(2-chlorophenyl)methanol precursors. The compound's discovery timeline reflects broader trends in organohalogen chemistry:
Unlike its well-documented alcohol precursor (CAS 6335-15-5, bis(2-chlorophenyl)methanol), the bromide derivative has primarily existed as a synthetic intermediate rather than a commercial product. Its historical significance lies in its role as a versatile building block for constructing complex molecules, particularly in medicinal chemistry programs targeting CNS-active compounds and antimicrobial agents [3] [7].
Bis(2-chlorophenyl)-bromomethane serves primarily as a chemical intermediate with several significant applications:
Environmental considerations are significant due to its structural similarity to persistent organic pollutants. While specific ecotoxicity data is limited, its physicochemical profile suggests:
The compound falls under EPA's F024 waste code for chlorinated aliphatic hydrocarbon production byproducts, requiring special handling in industrial settings . Its environmental fate involves stepwise dehalogenation to form bis(2-chlorophenyl)methanol and eventually 2-chlorobenzoic acid as terminal metabolites.
Table 2: Industrial Applications and Significance
| Application Sector | Specific Use | Significance |
|---|---|---|
| Pharmaceutical | Antihistamine synthesis | Introduces diarylmethyl pharmacophore |
| Agrochemical | Fungicide intermediate | Provides hydrophobic chlorinated motif |
| Polymer Science | ATRP initiator | Enables controlled molecular weights |
| Materials Chemistry | Liquid crystal precursor | Creates molecular asymmetry |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: